3-(七氟异丙氧基)丙基三甲氧基硅烷

描述

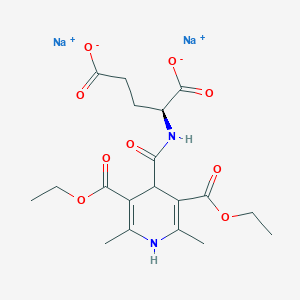

3-(Heptafluoroisopropoxy)propyltrimethoxysilane is an organosilicon compound with the chemical formula C9H15F7O4Si. It is a colorless liquid that is soluble in organic solvents such as ethanol and acetone. This compound is widely used in various industries, including electronics, optics, and materials science, due to its unique chemical properties .

科学研究应用

3-(Heptafluoroisopropoxy)propyltrimethoxysilane has numerous applications in scientific research and industry:

Surface Modification: It is used as a surface modifier for optical films, enhancing their wear resistance and corrosion resistance.

Optical Sensors: It serves as an additive in optical sensor materials, improving their sensitivity and durability.

Semiconductor Industry: It is employed in the semiconductor industry for coating and encapsulating integrated circuits, providing protection against environmental factors.

作用机制

Target of Action

3-(Heptafluoroisopropoxy)propyltrimethoxysilane is a type of organomethoxysilane . Its primary targets are surfaces where it is applied. It is used to modify the surface properties of these materials, improving their surface activity and wettability .

Mode of Action

The compound interacts with its targets (surfaces) by forming a thin layer. This interaction changes the surface properties, making it more hydrophobic. The heptafluoroisopropoxy group in the molecule contributes to its low surface energy .

Biochemical Pathways

It’s worth noting that the compound can hydrolyze to produce methanol .

Pharmacokinetics

It’s primarily used as a chemical intermediate . It’s important to note that the hydrolysis product of this compound is methanol, which can cause serious health effects if ingested .

Result of Action

The application of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane results in improved surface properties of the treated material. Specifically, it increases the hydrophobicity of the surface, which can enhance the material’s resistance to water and other polar substances .

Action Environment

The action of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane can be influenced by environmental factors such as temperature and humidity. For instance, the hydrolysis rate can increase at higher temperatures or in more humid conditions . Proper storage and handling are necessary to maintain the compound’s stability and efficacy .

准备方法

The synthesis of 3-(Heptafluoroisopropoxy)propyltrimethoxysilane typically involves the reaction of a silicon-containing compound with heptafluoroisopropanol. One common method includes the following steps:

Chlorination or Bromination: The silicon-containing compound is first chlorinated or brominated to form the corresponding alkylsilane.

Alcohol Reaction: The alkylsilane is then reacted with heptafluoroisopropanol under controlled conditions to produce 3-(Heptafluoroisopropoxy)propyltrimethoxysilane.

化学反应分析

3-(Heptafluoroisopropoxy)propyltrimethoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form methanol and silanol derivatives.

Condensation: The silanol derivatives can further condense to form siloxane bonds, which are crucial in forming silicon-based polymers and coatings.

Substitution Reactions: It can undergo substitution reactions with other nucleophiles, leading to the formation of different organosilicon compounds.

相似化合物的比较

3-(Heptafluoroisopropoxy)propyltrimethoxysilane is unique due to its heptafluoroisopropoxy group, which imparts distinct chemical properties compared to other organosilicon compounds. Similar compounds include:

3-(Heptafluoroisopropoxy)propyltriethoxysilane: This compound has ethoxy groups instead of methoxy groups, leading to different reactivity and solubility properties.

3-(Heptafluoroisopropoxy)propyltrichlorosilane: This compound contains chloro groups, making it more reactive and suitable for different applications.

属性

IUPAC Name |

3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl-trimethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F7O4Si/c1-17-21(18-2,19-3)6-4-5-20-7(10,8(11,12)13)9(14,15)16/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBHYYFJOKDTPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCOC(C(F)(F)F)(C(F)(F)F)F)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F7O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405743 | |

| Record name | 3-(Heptafluoroisopropoxy)propyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19116-61-1 | |

| Record name | 3-(Heptafluoroisopropoxy)propyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

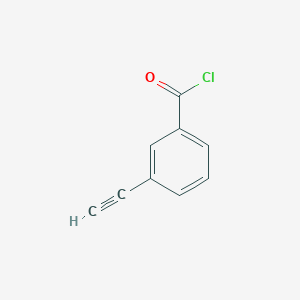

![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)

![calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate](/img/structure/B137773.png)

![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,10,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,12-dione](/img/structure/B137775.png)